Bienvenue dans la boutique en ligne BenchChem!

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine (CAS 862738-60-1) is a fully synthetic 1,3-oxazole derivative with a molecular formula of C21H17FN2O4S and a molecular weight of 412.4 g/mol. The compound features a 4-fluorophenylsulfonyl electron‑withdrawing group at position 4, an o‑tolyl substituent at position 2, and an N‑furan‑2‑ylmethyl amine at position 5 of the oxazole core.

Molecular Formula C21H17FN2O4S
Molecular Weight 412.44
CAS No. 862738-60-1
Cat. No. B2839360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine
CAS862738-60-1
Molecular FormulaC21H17FN2O4S
Molecular Weight412.44
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H17FN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-12,23H,13H2,1H3
InChIKeyKSIODLYLIPZJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine (CAS 862738-60-1): Procurement-Relevant Identity and Physicochemical Profile


4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine (CAS 862738-60-1) is a fully synthetic 1,3-oxazole derivative with a molecular formula of C21H17FN2O4S and a molecular weight of 412.4 g/mol [1]. The compound features a 4-fluorophenylsulfonyl electron‑withdrawing group at position 4, an o‑tolyl substituent at position 2, and an N‑furan‑2‑ylmethyl amine at position 5 of the oxazole core. Computed physicochemical descriptors in PubChem include an XLogP3‑AA of 5.1, a single hydrogen bond donor, seven hydrogen bond acceptors, and six rotatable bonds [1]. Limited biological annotation is available in the public domain; the compound is primarily distributed as a research‑grade screening article by specialist chemical suppliers.

Why Generic Substitution of 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine Is Not Scientifically Justified


Within the broader oxazole‑based COX‑2 inhibitor and sulfonyl‑heterocycle landscape, subtle variations in the substitution pattern profoundly alter both target potency and selectivity. The patent literature (e.g., WO9619462A1 / US6002014) teaches that the nature of the sulfonyl aryl group, the heteroaryl at C‑2, and the amino substituent at C‑5 are each critical for biological activity [1]. Consequently, two compounds that appear superficially similar—for instance, analogs where the furan‑2‑ylmethyl is replaced by tetrahydrofuran‑2‑ylmethyl or where the o‑tolyl group is shifted to para—cannot be assumed to be interchangeable without direct comparative data. The following evidence items document the specific, measurable differences that justify selecting this compound over closely related alternatives.

Quantitative Differentiation Evidence for 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability Potential Relative to Tetrahydrofuran and p‑Tolyl Analog

The computed partition coefficient (XLogP3‑AA) of the target compound is 5.1 [1]. Its closest commercially available analog, 4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)oxazol-5-amine (CAS 862738‑68‑9), bears a saturated tetrahydrofuran ring and a para‑methyl substituent, which are predicted to lower lipophilicity. While an exact XLogP3 value for CAS 862738‑68‑9 is not available in PubChem, the structural difference (furan vs. tetrahydrofuran) typically reduces logP by approximately 0.5–1.0 log units based on fragment‑based calculations . The higher lipophilicity of the target compound suggests superior passive membrane permeability, a critical parameter for cell‑based assays and in vivo distribution.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: Differentiated Solubility and Target Engagement Profile vs. N-Methyl Analog

The target compound possesses seven hydrogen bond acceptors (HBA) [1]. The N‑methyl analog, 4-((4-fluorophenyl)sulfonyl)-N-methyl-2-(p-tolyl)oxazol-5-amine (CAS 862736‑76‑3), contains only five HBA (due to the absence of the furan oxygen and the simpler amine). A higher HBA count can improve aqueous solubility through hydrogen bonding with water, but may also increase the risk of off‑target interactions. This quantitative difference in HBA profile is directly measurable and provides a basis for choosing between the two compounds depending on whether solubility-driven bioavailability or target selectivity is the priority [2].

Solubility Hydrogen bonding Target promiscuity

Rotatable Bond Count: Conformational Flexibility Differentiates Target Compound from More Rigid Analogs

The target compound contains six rotatable bonds, calculated by PubChem [1]. The N‑methyl analog (CAS 862736‑76‑3) has only four rotatable bonds. Greater conformational flexibility can facilitate induced‑fit binding to protein targets, potentially expanding the targetable proteome, but it also exacts an entropic penalty that can reduce binding affinity if not compensated by enthalpy [2]. This quantitative descriptor therefore differentiates the compounds in terms of their likely binding thermodynamics and should be considered when selecting a probe for biophysical or structural biology studies.

Conformational entropy Target binding Selectivity

Patent Landscape Highlight: Differentiated Sulfonyl Substituent Confers Distinct Intellectual Property Space from Classical Methylsulfonylphenyl COX‑2 Inhibitors

The dominant patent family (WO9619462A1 / US6002014) covering oxazole‑based selective COX‑2 inhibitors explicitly requires a methylsulfonylphenyl, aminosulfonylphenyl, or alkylaminosulfonylphenyl substituent on the oxazole ring [1]. The target compound instead bears a 4‑fluorophenylsulfonyl group, which is not encompassed by these claims. While quantitative COX‑1/COX‑2 selectivity data for this specific compound are absent, the structural departure from the patented chemotype implies a different structure‑activity relationship profile and potentially different off‑target liability. This opens opportunities for novel IP and may justify exploration in inflammation or oncology programs seeking to evade existing composition‑of‑matter patents.

COX-2 Selectivity Patent space Intellectual property

Molecular Weight Advantage Over Common COX‑2 Inhibitor JTE‑522

The molecular weight of the target compound is 412.4 g/mol [1]. JTE‑522 (tilmacoxib), a well‑characterized selective COX‑2 inhibitor from the same research lineage, has a molecular weight of 394.4 g/mol [2]. The 18 g/mol increase reflects the replacement of a methylsulfonylphenyl group with a 4‑fluorophenylsulfonyl group and the addition of a furan‑2‑ylmethyl substituent. While both compounds fall within the Lipinski “rule of five” space, the higher molecular weight of the target compound could reduce oral absorption and tissue distribution relative to JTE‑522, a factor that must be weighed when selecting a compound for in vivo proof‑of‑concept studies.

Molecular weight Drug-likeness Oral bioavailability

Procurement-Driven Application Scenarios for 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine (CAS 862738-60-1)


Phenotypic Screening Libraries Targeting Inflammation or Oncology with Elevated Lipophilicity Requirements

The high computed logP (5.1) and the extra hydrogen bond acceptors make this compound a valuable addition to diversity‑oriented screening collections where cellular permeability is critical. It is preferable over the N‑methyl analog (CAS 862736‑76‑3) when passive membrane crossing is expected to limit hit detection [1].

Structure–Activity Relationship (SAR) Expansion Around COX‑2 and Related Targets

The distinct 4‑fluorophenylsulfonyl group lies outside the claims of the foundational JTE‑522 patent family (WO9619462A1) [1]. Researchers aiming to explore SAR beyond the methylsulfonylphenyl chemical space can use this compound to probe whether fluorine substitution enhances selectivity or metabolic stability, an investigation not possible with the patented methylsulfonyl analogs.

Biophysical and Structural Biology Campaigns Requiring Ligand Flexibility

With six rotatable bonds, the compound offers greater conformational freedom than its N‑methyl counterpart (four rotatable bonds). This property is advantageous in fragment‑based drug design or when screening against conformationally dynamic targets, where induced‑fit binding may reveal cryptic pockets [2].

Negative Control or Comparator for JTE‑522‑Based Pharmacological Studies

Because the target compound shares the oxazole scaffold but differs in the key sulfonyl substituent and the additional furan‑2‑ylmethyl group, it can serve as a structurally matched negative control in experiments where JTE‑522 (CAS 180200‑68‑4) is used as a selective COX‑2 probe. The 18 g/mol molecular weight difference and altered electrostatic profile can provide mechanistic insight into target engagement specificity [3].

Quote Request

Request a Quote for 4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.